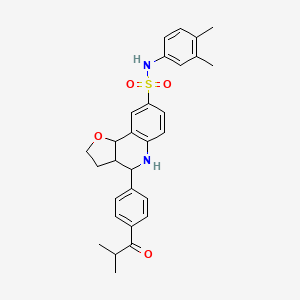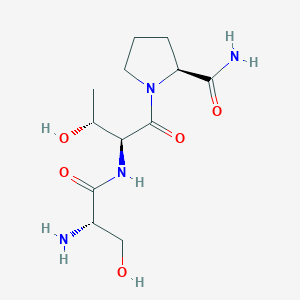
(E,E,E)-Farnesyl alcohol azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E,E)-Farnesyl alcohol azide is an organic compound that belongs to the class of azides Azides are characterized by the presence of the azide functional group (-N₃), which is known for its high reactivity this compound is derived from farnesyl alcohol, a naturally occurring sesquiterpene alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E,E)-Farnesyl alcohol azide typically involves the conversion of farnesyl alcohol to its corresponding azide. One practical method for synthesizing azides directly from alcohols involves the use of sodium azide in dimethyl sulfoxide (DMSO) with a mixture of triphenylphosphine, iodine, and imidazole . This one-pot synthesis is efficient and yields the desired azide in excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
(E,E,E)-Farnesyl alcohol azide can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other functional groups.
Reduction Reactions: Azides can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Primary Amines: Formed from the reduction of azides.
1,2,3-Triazoles: Formed from the cycloaddition of azides with alkynes.
Aplicaciones Científicas De Investigación
(E,E,E)-Farnesyl alcohol azide has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Materials Science: Employed in the cross-linking of polymers and the development of new materials with enhanced properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of (E,E,E)-Farnesyl alcohol azide involves its high reactivity due to the azide functional group. The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other functional groups. In reduction reactions, the azide group is converted to a primary amine, releasing nitrogen gas (N₂) in the process . In cycloaddition reactions, the azide group forms a 1,2,3-triazole ring with alkynes, a reaction that is often catalyzed by copper(I) ions .
Comparación Con Compuestos Similares
(E,E,E)-Farnesyl alcohol azide can be compared with other azides and alcohol derivatives:
Phenyl Azide: An aromatic azide known for its use in organic synthesis and materials science.
Benzyl Azide: A benzylic azide used in the synthesis of various heterocycles.
Isoprenoid Alcohol Azides: Similar to this compound, these compounds are derived from isoprenoid alcohols and have applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C15H25N3O |
|---|---|
Peso molecular |
263.38 g/mol |
Nombre IUPAC |
(2E,6E,10E)-12-azido-3,7,11-trimethyldodeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C15H25N3O/c1-13(6-4-8-14(2)10-11-19)7-5-9-15(3)12-17-18-16/h6,9-10,19H,4-5,7-8,11-12H2,1-3H3/b13-6+,14-10+,15-9+ |
Clave InChI |
FRARHOTUPWLCHV-RDUMTQBOSA-N |
SMILES isomérico |
C/C(=C\CC/C(=C/CO)/C)/CC/C=C(\C)/CN=[N+]=[N-] |
SMILES canónico |
CC(=CCCC(=CCO)C)CCC=C(C)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)

![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)



![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)

![4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One](/img/structure/B12386799.png)

